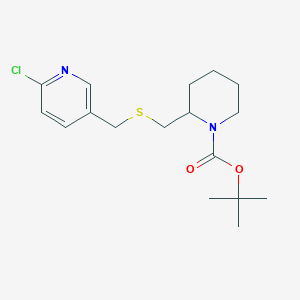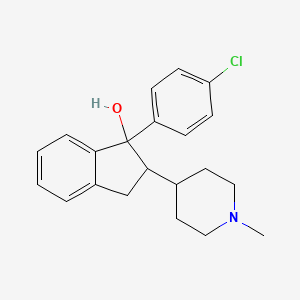
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of iodinated hydrocarbons. This compound is characterized by the presence of an iodoethyl group attached to a tetrahydronaphthalene ring system, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as iodine monochloride, can enhance the reaction rate and yield. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, and vanadium pentoxide in ionic liquids.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Corresponding hydrocarbons.
Substitution: Azides, nitriles.
Applications De Recherche Scientifique
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is primarily related to its ability to undergo various chemical transformations. The presence of the iodoethyl group allows for selective reactions, such as nucleophilic substitution, which can be exploited in synthetic chemistry. Additionally, the compound’s structure enables it to interact with specific molecular targets, making it useful in radiolabeling and imaging studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(1-Iodoethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the tetrahydronaphthalene ring. The presence of four methyl groups and an iodoethyl group provides distinct reactivity and stability compared to other iodinated compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and radiolabeling .
Propriétés
Formule moléculaire |
C16H23I |
|---|---|
Poids moléculaire |
342.26 g/mol |
Nom IUPAC |
6-(1-iodoethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H23I/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11H,8-9H2,1-5H3 |
Clé InChI |
DYRISTFAWUGOEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
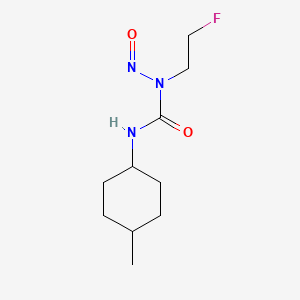

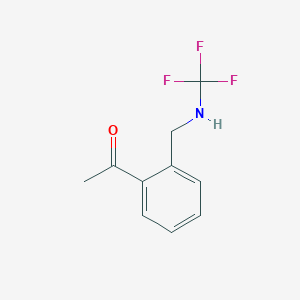

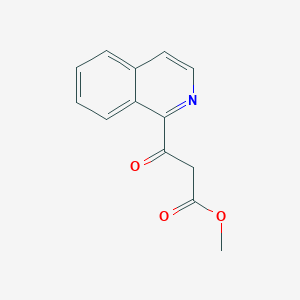

![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
